dimethoxyphosphoryl(trimethyl)silane

Description

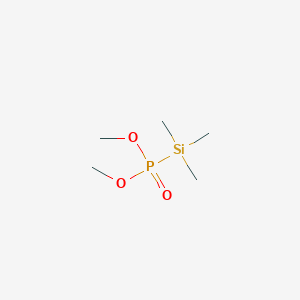

Dimethoxyphosphoryl(trimethyl)silane is an organosilicon compound featuring a silicon atom bonded to a trimethyl group and a dimethoxyphosphoryl group. This structure combines the hydrolytic stability of silicon with the electron-withdrawing and coordination properties of the phosphoryl group.

Properties

CAS No. |

18135-14-3 |

|---|---|

Molecular Formula |

C5H15O3PSi |

Molecular Weight |

182.23 g/mol |

IUPAC Name |

dimethoxyphosphoryl(trimethyl)silane |

InChI |

InChI=1S/C5H15O3PSi/c1-7-9(6,8-2)10(3,4)5/h1-5H3 |

InChI Key |

UXEJFLIQYYPDFZ-UHFFFAOYSA-N |

SMILES |

COP(=O)(OC)[Si](C)(C)C |

Canonical SMILES |

COP(=O)(OC)[Si](C)(C)C |

Other CAS No. |

18135-14-3 |

Origin of Product |

United States |

Preparation Methods

dimethoxyphosphoryl(trimethyl)silane can be synthesized through the reaction of dimethyl phosphite and trimethylchlorosilane. The reaction is carried out at room temperature, and the mixture is stirred until the reaction is complete. During the reaction, hydrogen chloride gas is produced and released. The product is then purified using appropriate solvents .

Chemical Reactions Analysis

dimethoxyphosphoryl(trimethyl)silane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphates.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo substitution reactions with halides to form different phosphite esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like chlorides. The major products formed from these reactions are phosphates, phosphines, and substituted phosphite esters .

Scientific Research Applications

dimethoxyphosphoryl(trimethyl)silane has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl (trimethylsilyl)phosphite exerts its effects involves the formation of protective films on the surfaces of electrodes in lithium-ion batteries. These films are formed through electrochemical redox reactions, which improve the stability of the electrode-electrolyte interface and reduce impedance .

Comparison with Similar Compounds

Hexamethyldisiloxane (HMDS)

Structure : (CH₃)₃Si-O-Si(CH₃)₃ (a siloxane with oxygen bridging two trimethylsilyl groups) .

Key Differences :

- Functional Group : HMDS lacks the phosphoryl group, leading to distinct reactivity. The Si-O-Si backbone in HMDS enhances hydrolytic stability compared to phosphoryl-containing silanes, which may exhibit higher polarity and coordination capacity.

- Applications : HMDS is widely used as a solvent, lubricant, or precursor in silicone synthesis. In contrast, dimethoxyphosphoryl(trimethyl)silane’s phosphoryl group could enable applications as a flame retardant or ligand in metal catalysis .

Trimethyl(triphenylplumbylmethyl)silane

Structure : Si(CH₃)₃ bonded to a triphenylplumbylmethyl group .

Key Differences :

- Heavy Metal Inclusion : The lead (Pb) atom in this compound introduces toxicity and environmental concerns, whereas this compound’s phosphorus-silicon framework is likely less hazardous.

- Reactivity : Lead-containing silanes may exhibit unique redox behavior, while phosphoryl-silanes could prioritize Lewis acid-base interactions due to the P=O group .

Fluorinated Silanes (e.g., (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxy-silane)

Structure : Silane with a fluorinated alkyl chain and trimethoxy groups .

Key Differences :

- Hydrophobicity : Fluorinated silanes are highly hydrophobic, making them ideal for water-repellent coatings. The phosphoryl group in this compound may instead enhance adhesion to polar substrates.

- Thermal Stability : Fluorinated chains degrade at high temperatures, whereas phosphoryl groups could improve thermal resistance via P=O bond strength .

Research Findings and Data Tables

Table 1: Comparative Properties of Silane Derivatives

*Inferred based on phosphoryl group chemistry.

Discussion of Reactivity and Stability

- Hydrolysis : this compound’s Si-C bonds are less prone to hydrolysis than Si-O or Si-Cl bonds in other silanes. The phosphoryl group may slow hydrolysis further by steric hindrance .

- Thermal Behavior : Phosphoryl groups typically decompose above 300°C, surpassing the stability of HMDS but aligning with fluorinated silanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.